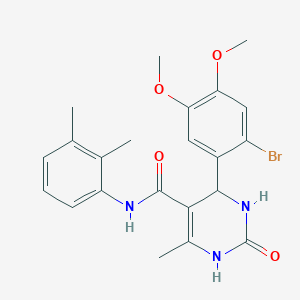
4-(2-bromo-4,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-bromo-4,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H24BrN3O4 and its molecular weight is 474.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2-bromo-4,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 905791-01-7) is a member of the tetrahydropyrimidine family and has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H24BrN3O4, with a molecular weight of 474.3 g/mol. The presence of a bromine atom and methoxy groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H24BrN3O4 |
| Molecular Weight | 474.3 g/mol |
| CAS Number | 905791-01-7 |
Antimicrobial Properties
Recent studies have indicated that compounds containing the tetrahydropyrimidine structure exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study Example:
A study evaluating a series of pyrimidine derivatives found that certain modifications to the structure enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.8 to 6.25 µg/mL .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Tetrahydropyrimidines have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings:
A related study demonstrated that tetrahydropyrimidine derivatives could inhibit cancer cell proliferation by targeting tubulin polymerization . This highlights the potential for developing novel anticancer agents based on the structural framework of the compound .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses can be drawn based on structural similarities with other known active compounds:
- Inhibition of Enzymatic Activity : The presence of functional groups may allow the compound to act as an enzyme inhibitor.
- Interaction with DNA/RNA : Similar compounds have been shown to intercalate into DNA or RNA structures, thereby inhibiting replication or transcription processes.
- Modulation of Cell Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the tetrahydropyrimidine ring can significantly alter its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances lipophilicity and binding affinity |
| Methoxy Groups | Increases solubility and bioavailability |
| Dimethyl Substitution | Alters metabolic stability |
属性
IUPAC Name |
4-(2-bromo-4,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O4/c1-11-7-6-8-16(12(11)2)25-21(27)19-13(3)24-22(28)26-20(19)14-9-17(29-4)18(30-5)10-15(14)23/h6-10,20H,1-5H3,(H,25,27)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRAWZOATVXUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3Br)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














